![molecular formula C21H13Cl3N2O2 B5106163 2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5106163.png)
2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide, also known as DCPIB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of volume-regulated anion channels (VRACs), which are ion channels that play an important role in regulating cell volume and maintaining cellular homeostasis.
作用机制
2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide inhibits VRACs by binding to a specific site on the channel protein. This binding prevents the channel from opening, thus preventing the flow of ions across the cell membrane. This inhibition of VRACs leads to a decrease in cell volume, which can have various effects on cellular function and physiology.
Biochemical and Physiological Effects:
In addition to its role in regulating cell volume, VRACs have been shown to play a role in a variety of cellular processes, including proliferation, migration, and apoptosis. 2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide has been shown to affect these processes by inhibiting VRACs, leading to changes in cell morphology, migration, and survival.
实验室实验的优点和局限性
One of the advantages of using 2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide in lab experiments is its specificity for VRACs. This allows researchers to specifically target these channels without affecting other ion channels or cellular processes. However, one limitation of 2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide is its potential toxicity, as it has been shown to affect cellular metabolism and viability at high concentrations.
未来方向
There are several future directions for research on 2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide and its potential therapeutic applications. One area of interest is the development of more potent and selective inhibitors of VRACs, which could have improved therapeutic efficacy and reduced toxicity. Another area of interest is the investigation of the role of VRACs in various diseases and the potential for VRAC inhibitors like 2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide to be used as therapeutic agents. Additionally, the use of 2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide in combination with other drugs or therapies is an area of potential future research.
合成方法
The synthesis of 2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with 4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline to form 4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl 4-chlorobenzoate. This intermediate is then reacted with ethylamine to form 2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide, which is 2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide.
科学研究应用
2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide has been widely used in scientific research for its ability to inhibit VRACs. These ion channels play a critical role in regulating cell volume, and their dysfunction has been implicated in a variety of diseases, including cancer, cystic fibrosis, and ischemic brain injury. By inhibiting VRACs, 2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide has been shown to have potential therapeutic applications in these and other diseases.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N2O2/c22-14-5-1-12(2-6-14)9-19(27)25-16-7-3-13(4-8-16)21-26-18-11-15(23)10-17(24)20(18)28-21/h1-8,10-11H,9H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMOMRAUTCBXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine](/img/structure/B5106081.png)
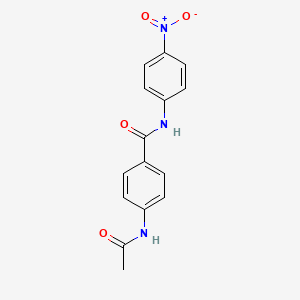
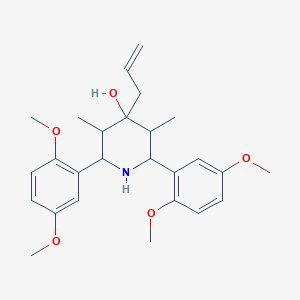
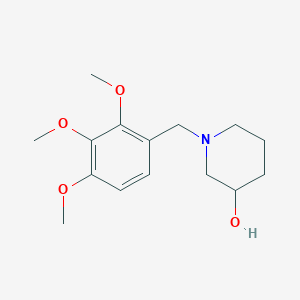
![N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5106095.png)
![N-{3-benzyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-4-bromobenzamide](/img/structure/B5106107.png)
![4-(2-methoxyethoxy)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5106115.png)
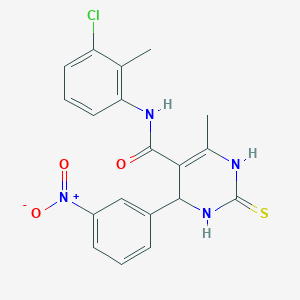
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5106132.png)
![1-(3-cyclopentylpropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5106145.png)
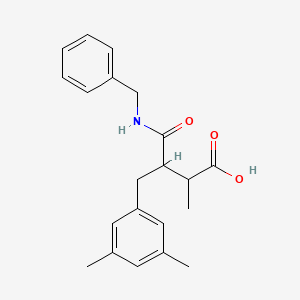
![5-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5106160.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B5106171.png)
